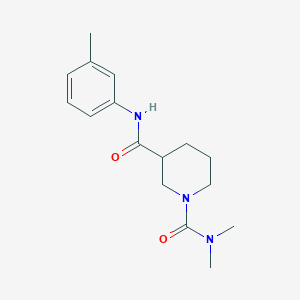![molecular formula C17H24N2O3S B5296052 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5296052.png)
1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a piperidine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one is not fully understood. However, it has been shown to interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. It has also been shown to inhibit the activity of certain enzymes, such as caspase-3, which is involved in apoptosis.
Biochemical and Physiological Effects:
1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one has a wide range of biochemical and physiological effects. It has been shown to increase the production of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation. It has also been shown to decrease the production of inflammatory cytokines, which are involved in the immune response. Additionally, it has been shown to increase the activity of certain enzymes involved in energy metabolism, such as AMP-activated protein kinase (AMPK).
实验室实验的优点和局限性
One of the main advantages of using 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for studying various biological processes. Additionally, the synthesis method for this compound is relatively simple and cost-effective, making it accessible to many researchers.
However, there are also some limitations to using 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, the compound has not been extensively studied in vivo, which can make it difficult to extrapolate findings to humans.
未来方向
There are many potential future directions for research on 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one. One area of research could be to further elucidate its mechanism of action, which could help to identify additional applications for this compound. Additionally, more research could be done to explore its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Finally, more in vivo studies could be conducted to better understand the potential advantages and limitations of using this compound in human research.
合成方法
The synthesis of 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one typically involves the reaction of piperidine with 2-(phenylsulfonyl)ethanamine in the presence of a catalyst. The reaction is carried out under anhydrous conditions and the resulting product is purified using chromatography. The yield of the synthesis process is typically high, making it a cost-effective method for producing this compound.
科学研究应用
1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one has been widely used in scientific research due to its potential applications in studying various biological processes. It has been shown to have neuroprotective effects, making it a valuable tool for studying neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
属性
IUPAC Name |
1-[1-[2-(benzenesulfonyl)ethyl]piperidin-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17-9-5-11-19(17)15-6-4-10-18(14-15)12-13-23(21,22)16-7-2-1-3-8-16/h1-3,7-8,15H,4-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCBJFZXCFLJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCS(=O)(=O)C2=CC=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[2-(Phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenoxy]ethyl}acetamide](/img/structure/B5295975.png)
![N-(4-fluorophenyl)-2-(4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B5295981.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5295998.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296006.png)
![3-chloro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5296022.png)
![2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5296026.png)
methylene]-3,5-dinitrobenzohydrazide](/img/structure/B5296034.png)
![4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol](/img/structure/B5296040.png)


![(3aR*,5S*,6S*,7aS*)-2-[4-(1H-pyrazol-3-yl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5296066.png)

![N-isopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5296071.png)